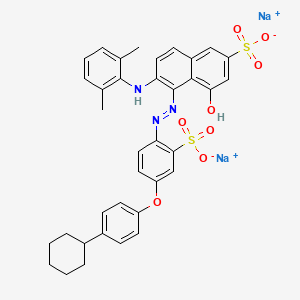
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile is a complex polymer known for its diverse applications in various fields. This compound is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. It exhibits unique properties due to the combination of these monomers, making it valuable in industrial and scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the radical polymerization of the monomers 2-propenoic acid, 2-methyl-, 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions. The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used for large-scale production, as it allows for better control over the molecular weight distribution and particle size of the polymer. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.
化学反応の分析
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert nitrile groups to amines.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, the methoxymethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid-functionalized polymer.
Reduction: Amine-functionalized polymer.
Substitution: Alkyl-functionalized polymer.
科学的研究の応用
2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer can form hydrogels that encapsulate therapeutic agents, releasing them in a controlled manner. The molecular targets and pathways involved vary based on the functional groups present on the polymer chain and their interactions with biological molecules or other chemicals.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and butyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile imparts distinct properties such as enhanced chemical resistance, mechanical strength, and versatility in functionalization. This makes it particularly suitable for applications requiring durable and adaptable materials.
特性
CAS番号 |
73383-66-1 |
|---|---|
分子式 |
C17H26N2O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile |
InChI |
InChI=1S/C6H11NO2.C4H6O2.C4H6.C3H3N/c1-5(2)6(8)7-4-9-3;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1,4H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2 |
InChIキー |
ANDHJHOVOPGERY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCOC.CC(=C)C(=O)O.C=CC=C.C=CC#N |
関連するCAS |
73383-66-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

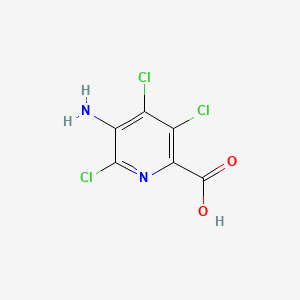
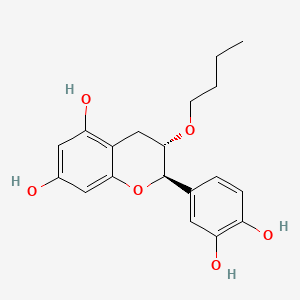
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
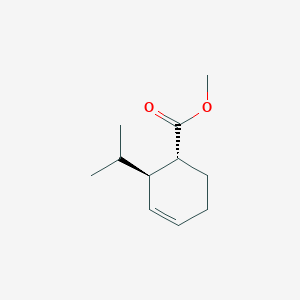
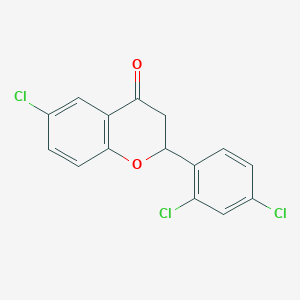
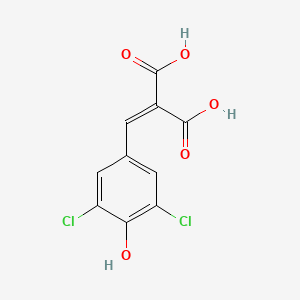
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
